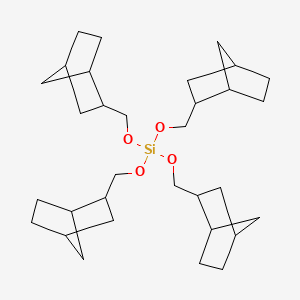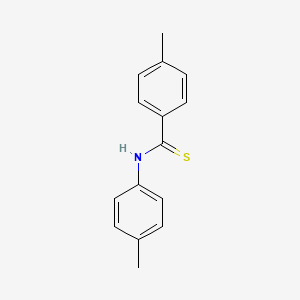
Tetrakis(bicyclo(2.2.1)hept-2-ylmethyl) orthosilicate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetrakis(bicyclo(221)hept-2-ylmethyl) orthosilicate is a silicon-based compound characterized by its unique structure, which includes four bicyclo(221)hept-2-ylmethyl groups attached to an orthosilicate core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tetrakis(bicyclo(2.2.1)hept-2-ylmethyl) orthosilicate typically involves the reaction of bicyclo(2.2.1)hept-2-ylmethyl chloride with a silicon-based precursor under controlled conditions. The reaction is usually carried out in the presence of a catalyst and an appropriate solvent to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Tetrakis(bicyclo(2.2.1)hept-2-ylmethyl) orthosilicate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form silicon-based oxides.
Reduction: Reduction reactions can modify the silicon core or the bicyclo(2.2.1)hept-2-ylmethyl groups.
Substitution: The bicyclo(2.2.1)hept-2-ylmethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, typically under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silicon dioxide derivatives, while substitution reactions can produce a variety of functionalized silicon compounds.
Applications De Recherche Scientifique
Chemistry
In chemistry, Tetrakis(bicyclo(2.2.1)hept-2-ylmethyl) orthosilicate is used as a precursor for the synthesis of advanced materials, including silicon-based polymers and resins. Its unique structure allows for the creation of materials with specific properties, such as enhanced thermal stability and mechanical strength.
Biology and Medicine
While its applications in biology and medicine are still being explored, the compound’s potential as a biocompatible material makes it a candidate for use in drug delivery systems and medical implants.
Industry
In the industrial sector, this compound is used in the production of high-performance coatings and adhesives. Its ability to form strong, durable bonds makes it valuable in the manufacturing of electronic components and automotive parts.
Mécanisme D'action
The mechanism by which Tetrakis(bicyclo(2.2.1)hept-2-ylmethyl) orthosilicate exerts its effects is primarily related to its ability to form stable silicon-oxygen bonds. These bonds contribute to the compound’s thermal stability and resistance to chemical degradation. The bicyclo(2.2.1)hept-2-ylmethyl groups provide steric hindrance, which can influence the reactivity and interaction of the compound with other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tetrakis(trimethylsilyl) orthosilicate
- Tetrakis(phenyl) orthosilicate
- Tetrakis(ethyl) orthosilicate
Uniqueness
Compared to these similar compounds, Tetrakis(bicyclo(2.2.1)hept-2-ylmethyl) orthosilicate is unique due to the presence of the bicyclo(2.2.1)hept-2-ylmethyl groups. These groups provide distinct steric and electronic properties, which can influence the compound’s reactivity and potential applications. For example, the bicyclo(2.2.1)hept-2-ylmethyl groups can enhance the thermal stability and mechanical strength of materials derived from this compound, making it particularly valuable in high-performance applications.
Propriétés
Numéro CAS |
94109-36-1 |
|---|---|
Formule moléculaire |
C32H52O4Si |
Poids moléculaire |
528.8 g/mol |
Nom IUPAC |
tetrakis(2-bicyclo[2.2.1]heptanylmethyl) silicate |
InChI |
InChI=1S/C32H52O4Si/c1-5-25-9-21(1)13-29(25)17-33-37(34-18-30-14-22-2-6-26(30)10-22,35-19-31-15-23-3-7-27(31)11-23)36-20-32-16-24-4-8-28(32)12-24/h21-32H,1-20H2 |
Clé InChI |
BZEAMUVUGJOBIB-UHFFFAOYSA-N |
SMILES canonique |
C1CC2CC1CC2CO[Si](OCC3CC4CCC3C4)(OCC5CC6CCC5C6)OCC7CC8CCC7C8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-[(Pentachlorophenyl)dithio]ethanol](/img/structure/B12667297.png)







